An In-Depth Technical Guide to 3-Methoxy-4-(propan-2-yl)benzamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-Methoxy-4-(propan-2-yl)benzamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Methoxy-4-(propan-2-yl)benzamide, a compound of interest in medicinal chemistry. Due to its limited documentation in current literature, this document synthesizes information from structurally related molecules to project its chemical properties, propose a viable synthetic route, and infer its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel benzamide derivatives.
Molecular Structure and Chemical Identity
3-Methoxy-4-(propan-2-yl)benzamide is an aromatic organic compound. Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at the C3 position, an isopropyl group (-CH(CH₃)₂) at the C4 position, and a carboxamide group (-CONH₂) at the C1 position.
Key Identifiers:
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IUPAC Name: 3-Methoxy-4-(propan-2-yl)benzamide
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Molecular Formula: C₁₁H₁₅NO₂
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Molecular Weight: 193.24 g/mol
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CAS Number: Not currently assigned in major chemical databases.
Below is a two-dimensional representation of the chemical structure.
Caption: Proposed synthetic workflow for 3-Methoxy-4-(propan-2-yl)benzamide.
Detailed Experimental Protocol: Amidation of 3-Methoxy-4-isopropylbenzoic Acid
This protocol details the final step in the proposed synthesis, the conversion of the carboxylic acid to the primary amide. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective method for this transformation at room temperature. [1] Materials:
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3-Methoxy-4-isopropylbenzoic acid (1 equivalent)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
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Hydroxybenzotriazole (HOBt) (1.2 equivalents)
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Ammonia solution (7 N in methanol, 5 equivalents)
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Dichloromethane (DCM), anhydrous
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N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of 3-methoxy-4-isopropylbenzoic acid in anhydrous DCM, add EDC and HOBt.
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Stir the mixture at room temperature for 15 minutes.
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Add DIPEA, followed by the ammonia solution in methanol.
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Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-Methoxy-4-(propan-2-yl)benzamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of the different functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretches of the methoxy group.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Inferred Biological Activity and Therapeutic Potential
While no biological data is currently available for 3-Methoxy-4-(propan-2-yl)benzamide, the benzamide scaffold is a well-established pharmacophore with a wide range of biological activities. [2]The specific substitutions on the benzene ring are known to modulate the pharmacological profile.
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Anticancer Activity: Many benzamide derivatives have demonstrated potent anticancer properties. [3]For instance, some methoxy-substituted benzamides act as inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers. [4]The presence of the methoxy group in the target compound suggests this could be a promising area of investigation.
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Anti-inflammatory and Analgesic Effects: Substituted benzamides have been explored as anti-inflammatory and analgesic agents. * Neuroleptic Activity: Certain benzamide derivatives exhibit neuroleptic properties, acting as dopamine receptor antagonists. [5]* Antimicrobial Activity: The benzamide core is also found in compounds with antimicrobial activity. [6] The combination of the methoxy and isopropyl groups on the benzamide scaffold of 3-Methoxy-4-(propan-2-yl)benzamide may confer a unique pharmacological profile. The isopropyl group, in particular, can influence lipophilicity and steric interactions with biological targets. [7]
Hypothetical Signaling Pathway Inhibition
Based on the activity of related methoxybenzamides, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer cells, such as the Hedgehog pathway.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by 3-Methoxy-4-(propan-2-yl)benzamide.
Hypothetical Experimental Protocol: In Vitro Antiproliferative Assay
To evaluate the potential anticancer activity of 3-Methoxy-4-(propan-2-yl)benzamide, an in vitro antiproliferative assay using a relevant cancer cell line (e.g., a cell line with a known dependence on the Hedgehog pathway) would be a logical first step.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Methoxy-4-(propan-2-yl)benzamide on the proliferation of a selected cancer cell line.
Materials:
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Cancer cell line (e.g., Panc-1 pancreatic cancer cells)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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3-Methoxy-4-(propan-2-yl)benzamide, dissolved in DMSO to create a stock solution
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Positive control (e.g., a known inhibitor of the relevant pathway)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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96-well cell culture plates
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Multichannel pipette
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Plate reader
Procedure:
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Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with medium and DMSO only as a negative control.
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Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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After the incubation period, add MTT solution to each well and incubate for another 4 hours.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the negative control.
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Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Conclusion
3-Methoxy-4-(propan-2-yl)benzamide represents an under-explored area of chemical space with significant potential for drug discovery. Based on the well-established pharmacology of the benzamide scaffold and its derivatives, this compound warrants further investigation, particularly in the areas of oncology and anti-inflammatory research. The proposed synthetic route provides a practical approach for its preparation, and the outlined in vitro assay serves as a starting point for evaluating its biological activity. As with any novel compound, further experimental validation is necessary to confirm the predicted properties and inferred biological activities.
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